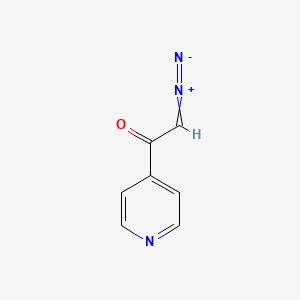
2-Diazonio-1-(pyridin-4-yl)ethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-(pyridin-4-yl)ethen-1-olate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a diazonium group attached to a pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(pyridin-4-yl)ethen-1-olate typically involves the diazotization of 4-aminopyridine followed by the reaction with an appropriate diazo transfer reagent. The reaction conditions often include acidic environments and low temperatures to stabilize the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure the safe handling of diazonium salts. These methods are designed to maximize yield and minimize the decomposition of the diazonium group.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-(pyridin-4-yl)ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the diazonium group.
Coupling Reactions: It can form azo compounds through coupling reactions with phenols and aromatic amines.
Common Reagents and Conditions
Common reagents used in these reactions include phenols, aromatic amines, and various acids. The reactions are typically carried out under controlled temperatures to prevent the decomposition of the diazonium group.
Major Products Formed
The major products formed from these reactions include azo compounds, which are widely used in dyes and pigments .
Scientific Research Applications
2-Diazonio-1-(pyridin-4-yl)ethen-1-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-(pyridin-4-yl)ethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Di(pyridin-4-yl)diazene
- 1-(pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one
- 2-Diazonio-1-(pyridin-2-yl)ethen-1-olate
Uniqueness
2-Diazonio-1-(pyridin-4-yl)ethen-1-olate is unique due to its specific reactivity and the presence of the diazonium group, which allows it to participate in a wide range of chemical reactions. Its structure provides distinct advantages in synthetic applications compared to other similar compounds .
Properties
CAS No. |
98273-48-4 |
|---|---|
Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
2-diazo-1-pyridin-4-ylethanone |
InChI |
InChI=1S/C7H5N3O/c8-10-5-7(11)6-1-3-9-4-2-6/h1-5H |
InChI Key |
SHBMLQNOUOTAOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


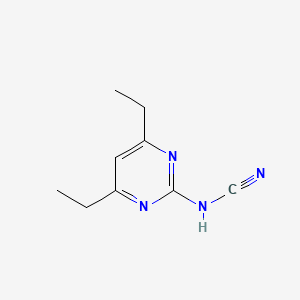
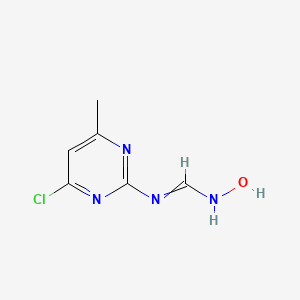
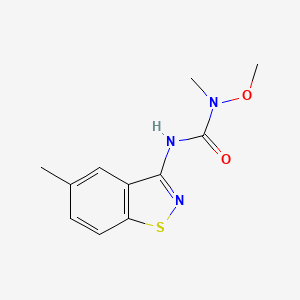
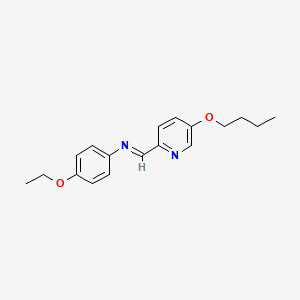
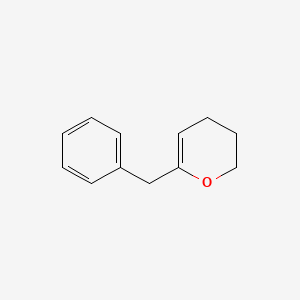
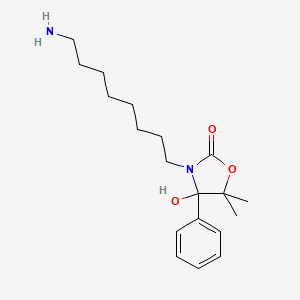
![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)
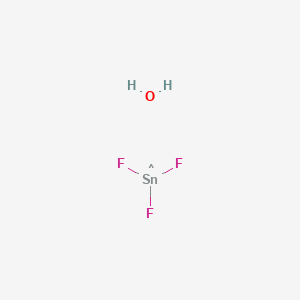
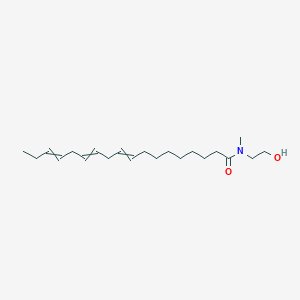
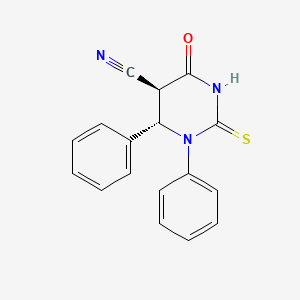
![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)
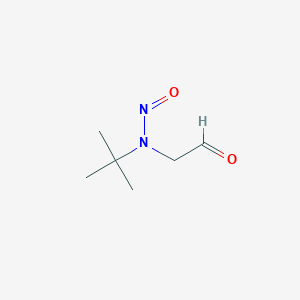
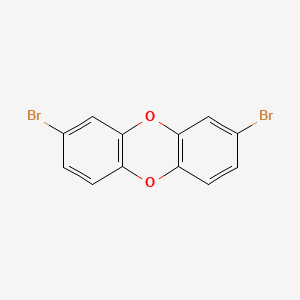
![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
